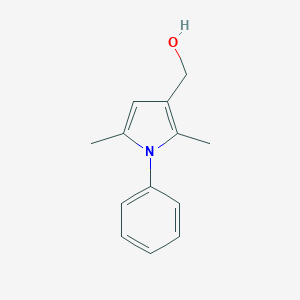
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, also known as DPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. The compound is a member of the pyrrole family of compounds, which are known for their diverse range of biological and chemical properties.
科学的研究の応用
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has been widely studied for its potential applications in various fields of science. In the field of organic chemistry, the compound has been used as a building block for the synthesis of other pyrrole-based compounds. In the field of medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to suppress the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS). The compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol in lab experiments is its ability to inhibit the growth of cancer cells. This makes the compound a potentially valuable tool for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for the study of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol. One area of research could be the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research could be the further study of the compound's anti-cancer properties, with the goal of developing new anti-cancer therapies. Additionally, the compound could be studied for its potential as an anti-inflammatory agent, with the goal of developing new treatments for inflammatory diseases. Finally, the compound could be studied for its potential as an antioxidant, with the goal of developing new treatments for oxidative stress-related diseases.
合成法
The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can be achieved through several methods, including the reaction of 2,5-dimethyl-1-phenylpyrrole with formaldehyde and subsequent reduction using sodium borohydride. Another method involves the reaction of 2,5-dimethyl-1-phenylpyrrole with paraformaldehyde and subsequent reduction with sodium borohydride. Both methods have been reported to yield high purity and good yields of the compound.
特性
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRYEKVFBXNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methyl-N-[2-(1-naphthylmethoxy)benzyl]aniline](/img/structure/B425918.png)
amino]acetamide](/img/structure/B425919.png)
![N-[1,1'-biphenyl]-2-yl-2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425920.png)
![N-allyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B425922.png)
amino]acetamide](/img/structure/B425923.png)
![N-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzyl}-5-chloro-2-methylaniline](/img/structure/B425924.png)
![N-(2-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425925.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425926.png)
![N-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzyl]-N-(3-chloro-4-methylphenyl)amine](/img/structure/B425929.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B425930.png)
![N-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2,5-dimethylaniline](/img/structure/B425933.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B425936.png)
![N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B425938.png)
![2-([1,1'-biphenyl]-2-yloxy)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425940.png)